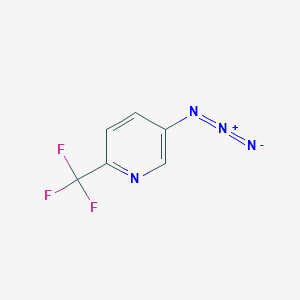

5-Azido-2-(trifluoromethyl)pyridine

Beschreibung

The Preeminent Role of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. nih.gov Its derivatives are fundamental building blocks in organic synthesis, serving as versatile scaffolds for the creation of complex molecules. nih.govnih.gov The pyridine ring's unique electronic properties, characterized by a π-deficient system due to the electronegative nitrogen atom, make it reactive towards nucleophiles, particularly at the 2, 4, and 6 positions. nih.govmdpi.com This inherent reactivity, coupled with the ability to be readily functionalized, has cemented the pyridine scaffold's importance in diverse fields ranging from medicinal chemistry to materials science. nih.govmdpi.comchinesechemsoc.org

The significance of pyridine and its derivatives in drug discovery is particularly noteworthy. nih.gov The presence of the pyridine moiety can enhance the pharmacological properties of a molecule, including its aqueous solubility and ability to interact with biological targets. mdpi.com Consequently, pyridine-based structures are found in a wide range of therapeutic agents. nih.gov

Strategic Utility of Azide (B81097) Functionality in Molecular Design and Transformations

The azide functional group (–N₃) is a high-energy moiety that offers remarkable versatility in chemical synthesis. stanford.edu Organic azides are valuable precursors to a variety of nitrogen-containing compounds, most notably primary amines, through reduction reactions. wikipedia.orgmasterorganicchemistry.com This transformation is particularly useful as it often proceeds under mild conditions. masterorganicchemistry.com

One of the most powerful applications of the azide group is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. wikipedia.org This reaction is highly efficient and selective, making it a cornerstone of modern chemical biology and materials science for applications such as bioconjugation and polymer modification. wikipedia.orgresearchgate.net The azide group's ability to undergo a range of other transformations, including the Staudinger reaction and Curtius rearrangement, further underscores its strategic importance in the design and synthesis of complex molecules. wikipedia.org

Electronic and Steric Influence of Trifluoromethyl Groups on Aromatic Systems

The trifluoromethyl (–CF₃) group is a unique substituent that exerts a profound influence on the properties of aromatic systems. mdpi.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms, significantly alters the electronic landscape of the aromatic ring. mdpi.comwikipedia.org This inductive effect deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. wikipedia.org

In addition to its electronic effects, the trifluoromethyl group possesses a notable steric profile. While larger than a methyl group, it has a compact van der Waals radius. mdpi.com The incorporation of a –CF₃ group can enhance a molecule's lipophilicity, which is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.combeilstein-journals.org Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly stable to metabolic degradation, a desirable feature for increasing the in vivo half-life of therapeutic agents. mdpi.combeilstein-journals.org

Positional Isomerism and its Implications for Azido-Trifluoromethylpyridine Chemistry

The specific arrangement of these two functional groups influences the electron distribution within the pyridine ring, thereby affecting its reactivity in various chemical transformations. For instance, the directing effects of the electron-withdrawing trifluoromethyl group and the azide group will dictate the regioselectivity of further substitution reactions on the pyridine ring. wikipedia.org Moreover, the proximity of the two groups can lead to unique intramolecular interactions that may influence the molecule's conformation and stability. The distinct properties of different positional isomers highlight the importance of precise synthetic control in the preparation of these compounds for specific applications. rsc.orgrsc.org

Contextualization of 5-Azido-2-(trifluoromethyl)pyridine within Advanced Heterocyclic Chemistry

This compound represents a confluence of the key chemical features discussed above. As a functionalized pyridine, it is part of an important class of heterocycles with broad applications. nih.govnih.gov The presence of the trifluoromethyl group at the 2-position significantly modulates the electronic properties of the pyridine ring, while the azide group at the 5-position provides a versatile handle for a wide array of chemical transformations.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-azido-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)5-2-1-4(3-11-5)12-13-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYFUQBBCYSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=[N+]=[N-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309469-67-7 | |

| Record name | 5-azido-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 5 Azido 2 Trifluoromethyl Pyridine and Congeneric Analogues

Diverse Strategies for Incorporating the Azide (B81097) Moiety

The introduction of an azide group onto a pyridine (B92270) ring, particularly one bearing a strong electron-withdrawing group like trifluoromethyl, can be achieved through several established synthetic routes. These methods primarily include nucleophilic aromatic substitution, transformations via diazonium intermediates, and direct azidation techniques.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Azide Nucleophiles

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of aryl azides from corresponding aryl halides. This methodology is particularly effective for pyridine rings that are rendered electron-deficient by the presence of electron-withdrawing substituents, such as a trifluoromethyl group. The trifluoromethyl group at the 2-position significantly activates the pyridine ring towards nucleophilic attack, especially at the 5-position.

The reaction typically involves the displacement of a halide (commonly chloride or fluoride) at the 5-position of the 2-(trifluoromethyl)pyridine (B1195222) ring by an azide nucleophile, most often sodium azide. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt, thereby enhancing the nucleophilicity of the azide anion.

A representative transformation would involve reacting 5-chloro-2-(trifluoromethyl)pyridine (B1590180) with sodium azide. The electron-withdrawing nature of both the pyridine nitrogen and the 2-trifluoromethyl group facilitates the attack of the azide ion at the carbon atom bearing the chlorine. This proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion to yield the final product, 5-azido-2-(trifluoromethyl)pyridine. While specific literature examples for this exact transformation are not abundant, the general principle is well-established for a wide range of activated halo-pyridines. For instance, the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) is achieved by treating pentafluoropyridine (B1199360) with sodium azide in acetonitrile (B52724) rsc.org. This highlights the viability of SNAr for introducing an azide group onto a highly electron-deficient pyridine ring.

Table 1: Representative SNAr Reaction for Azide Incorporation

| Starting Material | Reagent | Solvent | Product |

| 5-Chloro-2-(trifluoromethyl)pyridine | Sodium Azide (NaN₃) | DMF | This compound |

| Pentafluoropyridine | Sodium Azide (NaN₃) | Acetonitrile | 4-Azido-2,3,5,6-tetrafluoropyridine rsc.org |

Transformations via Diazonium Intermediates followed by Azidation

An alternative and widely used method for the introduction of an azide group into an aromatic ring is through the diazotization of a primary aromatic amine, followed by treatment with an azide source. This two-step process begins with the conversion of the amino group into a diazonium salt, which is an excellent leaving group (N₂).

In the context of synthesizing this compound, the precursor would be 5-amino-2-(trifluoromethyl)pyridine (B27028). This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt, 2-(trifluoromethyl)pyridine-5-diazonium chloride.

The resulting diazonium salt is generally unstable and is used immediately in the subsequent step. The introduction of the azide is achieved by reacting the diazonium salt solution with a nucleophilic azide source, such as sodium azide. The azide ion displaces the dinitrogen molecule, leading to the formation of the desired this compound. This method is advantageous as the precursor, 5-amino-2-(trifluoromethyl)pyridine, can be accessible through various synthetic routes. A related application of diazonium salts from substituted aminopyridines has been demonstrated in the cyclization of diazonium salts generated from 5-alkyl-4-amino-2-(trifluoromethyl)pyridines to form trifluoromethylated 1H-pyrazolo[4,3-c]pyridines researchgate.net.

Table 2: Diazotization-Azidation Reaction Sequence

| Precursor | Step 1 Reagents | Intermediate | Step 2 Reagent | Product |

| 5-Amino-2-(trifluoromethyl)pyridine | NaNO₂, HCl, 0-5 °C | 2-(Trifluoromethyl)pyridine-5-diazonium chloride | Sodium Azide (NaN₃) | This compound |

Direct Azidation Approaches to Pyridine Systems

Direct C-H azidation represents a more atom-economical and streamlined approach to the synthesis of aryl azides, as it circumvents the need for pre-functionalized substrates like haloarenes or aminoarenes. However, the direct functionalization of C-H bonds on pyridine rings, especially in a regioselective manner, can be challenging due to the inherent electronic properties of the heterocycle.

For the direct azidation of a 2-(trifluoromethyl)pyridine, the reaction would involve the selective cleavage of a C-H bond at the 5-position and the subsequent formation of a C-N₃ bond. Such transformations often require a transition-metal catalyst and a suitable azide source. While direct C-H azidation of arenes has seen significant progress, its application to trifluoromethyl-substituted pyridines is less documented.

One conceptual approach could involve the use of an azide transfer reagent in the presence of a catalyst that can facilitate the C-H activation. For instance, iron-catalyzed azidotrifluoromethylation of N-heterocycles has been reported, although this typically involves the difunctionalization of a double bond rather than a direct C-H substitution on the aromatic ring. These reactions often proceed via radical intermediates. The development of a highly regioselective direct C-H azidation of 2-(trifluoromethyl)pyridine at the 5-position remains an area of active research.

Methodologies for Introducing the Trifluoromethyl Group into Pyridine Derivatives

The incorporation of a trifluoromethyl group onto a pyridine ring is a key step in the synthesis of the target molecule and its analogues. This can be achieved either by constructing the pyridine ring from trifluoromethylated building blocks or by introducing the trifluoromethyl group onto a pre-existing pyridine ring.

Cyclo-condensation Reactions Employing Trifluoromethylated Building Blocks

Cyclo-condensation reactions offer a powerful strategy for the de novo synthesis of substituted pyridine rings. By using starting materials that already contain the trifluoromethyl group, this approach allows for the direct construction of the desired 2-(trifluoromethyl)pyridine core.

A variety of trifluoromethyl-containing building blocks are commercially available or can be readily synthesized. These include compounds like ethyl 4,4,4-trifluoroacetoacetate, 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione, and other β-dicarbonyl compounds bearing a trifluoromethyl group. These building blocks can undergo condensation reactions with enamines, enaminones, or other suitable acyclic precursors to form the pyridine ring.

For example, the Hantzsch pyridine synthesis or related multicomponent reactions can be adapted to use a trifluoromethylated β-ketoester as one of the components. The specific substitution pattern on the final pyridine ring is determined by the choice of the other reactants. To obtain a pyridine with substituents amenable to conversion to an azide group at the 5-position, a precursor with a suitable functional group at that position would need to be incorporated into the cyclo-condensation strategy. For instance, a building block that introduces an amino or a protected amino group at the desired position could be employed.

Table 3: Common Trifluoromethylated Building Blocks for Pyridine Synthesis

| Building Block | Chemical Structure |

| Ethyl 4,4,4-trifluoroacetoacetate | CF₃COCH₂COOEt |

| 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione | CF₃COCH₂CO(C₄H₃S) |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | CF₃COCH=CHOEt |

Post-functionalization of Pyridine Rings with Trifluoromethylation Reagents

An alternative to building the pyridine ring from scratch is to introduce the trifluoromethyl group onto a pre-existing, appropriately substituted pyridine ring. This approach, known as post-functionalization or late-stage functionalization, has gained significant traction with the development of a diverse array of trifluoromethylating reagents.

These reagents can be broadly classified as nucleophilic, electrophilic, or radical trifluoromethylating agents. For the introduction of a trifluoromethyl group at the 2-position of a pyridine ring, an electrophilic trifluoromethylating reagent is often employed, as the pyridine ring is generally electron-deficient.

Prominent electrophilic trifluoromethylating reagents include hypervalent iodine compounds such as Togni's reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and sulfonium (B1226848) salts like Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) nih.govbeilstein-journals.org. These reagents can trifluoromethylate a variety of nucleophiles, including organometallic pyridine derivatives or activated pyridine species.

Direct C-H trifluoromethylation of pyridine rings is also an area of intense research. These methods often involve transition-metal catalysis or photoredox catalysis to generate a trifluoromethyl radical or a highly reactive trifluoromethylating species that can react directly with a C-H bond of the pyridine ring researchgate.netnih.gov. The regioselectivity of such reactions can be influenced by the electronic and steric properties of the substituents already present on the pyridine ring. For instance, to synthesize this compound via this route, one would start with 5-azidopyridine and selectively introduce the trifluoromethyl group at the 2-position.

Table 4: Common Electrophilic Trifluoromethylating Reagents

| Reagent Name | Class |

| Togni's Reagent I | Hypervalent Iodine Reagent nih.gov |

| Umemoto's Reagent | Sulfonium Salt |

| Trifluoromethyl-sulfonyl-pyridinium salt (TFSP) | Pyridinium (B92312) Salt cas.cn |

Convergent and Divergent Synthesis Strategies for Azido-Trifluoromethylpyridines

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic paradigms. Each strategy offers distinct advantages concerning efficiency, flexibility, and access to analogues.

A divergent strategy is often favored for generating a library of related compounds from a common, late-stage intermediate. In the context of this compound, a highly practical divergent approach commences with a commercially available or readily synthesized precursor, such as 5-amino-2-(trifluoromethyl)pyridine. This key intermediate can be subjected to diazotization followed by azidation, providing direct access to the target compound. The divergent power of this method lies in the ability to use the same amino precursor to synthesize a variety of other 5-substituted analogues (e.g., halo, cyano, or hydroxyl derivatives) by simply varying the Sandmeyer or related reaction conditions. This allows for rapid exploration of structure-activity relationships (SAR).

Another divergent route begins with 2-chloro-5-(trifluoromethyl)pyridine. The chlorine atom at the 2-position is generally less reactive towards nucleophilic aromatic substitution (SNAr) than a halogen at the 5-position would be if activated by the trifluoromethyl group. However, functionalization can often be directed to other positions if they are suitably activated. A more common divergent approach starts from a di- or tri-halogenated pyridine, where different reaction conditions can selectively substitute one halogen over another, allowing for the introduction of the azide and other groups in a controlled manner.

A convergent synthesis , in contrast, involves the assembly of the target molecule from several fragments that are prepared separately. For the azido-trifluoromethylpyridine core, a convergent strategy could involve the cyclocondensation of a trifluoromethyl-containing building block with another fragment already bearing the azido (B1232118) functionality (or a precursor). For instance, a reaction analogous to the Hantzsch pyridine synthesis could theoretically be adapted, using a trifluoromethylated 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source where one of the components carries a masked or protected azido group. While potentially shorter in terms of the main reaction sequence, this approach can be more complex in precursor synthesis and may offer less flexibility for late-stage diversification compared to divergent routes.

| Strategy Type | Starting Material | Key Transformation | Advantages |

| Divergent | 5-Amino-2-(trifluoromethyl)pyridine | Diazotization-Azidation | Rapid access to the target; allows for synthesis of diverse 5-substituted analogues from a common intermediate. |

| Divergent | 2,5-Dichloro-X-(trifluoromethyl)pyridine | Regioselective Nucleophilic Aromatic Substitution | Controlled, stepwise introduction of functional groups. |

| Convergent | Trifluoromethylated β-ketoester + Azido-containing enamine | Cyclocondensation | Potentially shorter overall step count; builds complexity quickly. |

Exploration of One-Pot and Multicomponent Reaction Sequences

To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot and multicomponent reactions (MCRs) are highly desirable.

A prime candidate for a one-pot synthesis of this compound is the conversion from 5-amino-2-(trifluoromethyl)pyridine. This transformation involves two sequential steps: the formation of a diazonium salt and its subsequent reaction with an azide source. These steps are often performed in a single reaction vessel without isolation of the highly reactive and potentially explosive diazonium intermediate. The process typically involves dissolving the aminopyridine in an acidic aqueous solution (e.g., HCl, H2SO4), cooling to 0-5 °C, and adding sodium nitrite to generate the diazonium salt. Subsequently, a solution of sodium azide is added to the same pot, which displaces the diazonium group to form the desired aryl azide.

Multicomponent reactions , which involve combining three or more starting materials in a single operation to form a product that contains portions of all reactants, represent a more advanced strategy. While a specific MCR for this compound is not prominently described in the literature, established pyridine syntheses like the Bohlmann-Rahtz or Kröhnke annulation could be adapted. For example, a Kröhnke-type synthesis could involve the reaction of a chalcone (B49325) with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate. googleapis.com If one of the aromatic precursors were to bear an azido group, this could provide a multicomponent entry into the target scaffold, although careful optimization would be required to ensure compatibility of the azido group with the reaction conditions.

| Reaction Type | Precursor(s) | Reagents | Description |

| One-Pot | 5-Amino-2-(trifluoromethyl)pyridine | 1. NaNO2, aq. Acid 2. NaN3 | Sequential diazotization and azidation without isolation of the intermediate diazonium salt, enhancing safety and efficiency. |

| Multicomponent | (Hypothetical) Azido-substituted chalcone, trifluoromethylated pyridinium ylide, ammonium acetate | Base-promoted annulation | A potential MCR approach based on the Kröhnke reaction to construct the functionalized pyridine ring in a single step. |

Considerations for Regioselective and Stereoselective Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted pyridines. For this compound, the relative positions of the functional groups are defining. When starting from a pre-functionalized pyridine, the inherent reactivity of the ring dictates the outcome.

From an Aminopyridine : The synthesis starting from 5-amino-2-(trifluoromethyl)pyridine is inherently regioselective, as the position of the incoming azido group is predetermined by the location of the amino precursor.

From a Halopyridine : A more complex regiochemical challenge arises when using nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyridine. For instance, if one were to start with a hypothetical 2,5-dichloro-3-(trifluoromethyl)pyridine, the position of azide attack would be directed by the electronic effects of the substituents. The strongly electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, particularly at the para (5-position) and ortho positions. Therefore, substitution at the 5-position would be highly favored over the 2-position. This directing effect allows for the regioselective synthesis of the 5-azido product. A known analogous reaction is the synthesis of 4-azido-polyfluoropyridines from polyfluoropyridines and sodium azide, where the azide selectively displaces the halogen at the 4-position. rsc.org

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters. However, if this scaffold were to be incorporated into a larger molecule containing chiral centers, the synthetic steps would need to be designed to control the stereochemical outcome of those transformations.

The table below summarizes key regioselective findings based on analogous transformations.

| Starting Material | Reagent | Product | Regioselectivity Outcome | Reference Analogue |

| 5-Amino-2-(trifluoromethyl)pyridine | NaNO2, then NaN3 | This compound | Excellent; position is fixed by the precursor. | Diazotization of heterocyclic amines acs.org |

| 2-Fluoro-6-(trifluoromethyl)pyridine | NaN3 | 2-Azido-6-(trifluoromethyl)pyridine | Excellent; substitution occurs at the activated 2-position. prepchem.com | Nucleophilic substitution on halopyridines prepchem.com |

| Pentafluoropyridine | NaN3 | 4-Azido-2,3,5,6-tetrafluoropyridine | High; substitution is strongly directed to the 4-position. rsc.org | SNAr on activated pyridines rsc.org |

Advanced Reactivity Profiles and Mechanistic Pathways of 5 Azido 2 Trifluoromethyl Pyridine

Azide (B81097) Reactivity: Unimolecular and Bimolecular Transformations

The azide moiety is the primary center of reactivity in 5-Azido-2-(trifluoromethyl)pyridine, capable of undergoing both unimolecular and bimolecular reactions. These transformations are central to its utility in synthetic chemistry and materials science.

Thermal decomposition of aryl azides is a well-established method for generating nitrenes. worktribe.com In the case of this compound, heating can induce the extrusion of molecular nitrogen (N₂) to form the corresponding 5-(trifluoromethyl)pyridyl-2-nitrene. This process is often influenced by the electronic nature of the substituents on the aromatic ring. rsc.org The electron-withdrawing trifluoromethyl group can affect the stability of the transition state and the subsequent reactivity of the generated nitrene. The decomposition can proceed through a charge-separated transition state, a concept supported by studies on related azidopyrazoles. rsc.org The resulting nitrene is a highly reactive intermediate, capable of undergoing a variety of subsequent reactions, including intramolecular rearrangements and intermolecular additions. mdpi.comsemanticscholar.org In the gas phase, thermal decomposition can lead to complex product mixtures, including the formation of amines through hydrogen abstraction by the triplet nitrene. acs.org

Table 1: General Products of Thermal Decomposition of Aryl Azides

| Product Type | Formation Pathway | Reference |

| Amines | Hydrogen abstraction by triplet nitrene. | acs.org |

| Azo Compounds | Dimerization of nitrene intermediates. | worktribe.com |

| Azepines | Ring expansion of the singlet nitrene. | worktribe.com |

| Polymeric Materials | Non-specific reactions of nitrene intermediates. | worktribe.com |

Photolysis provides an alternative and often cleaner method for generating nitrenes from azides at lower temperatures. acs.org UV irradiation of this compound can lead to the formation of 5-(trifluoromethyl)pyridyl-2-nitrene. The photochemical generation of nitrenes from aryl azides can be influenced by substituents on the aromatic ring. researchgate.net The photochemistry of azidopyridine N-oxides, for instance, is dominated by triplet nitrene chemistry. researchgate.net The initially formed singlet nitrene can undergo various transformations, including intramolecular rearrangements. For example, photolysis of 5-azido-2'-deoxyuridine results in products derived from an azirene intermediate formed from the initial nitrene. nih.gov

Upon photochemical excitation and loss of nitrogen, a singlet nitrene is initially formed. This singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state. nih.govbgsu.edu The rate of ISC can be influenced by the solvent polarity. bgsu.edu In some cases, this intersystem crossing is reversible, allowing the unreactive triplet nitrene to revert to the reactive singlet state, which can then undergo further reactions. nih.govbgsu.edu The energy gap between the singlet and triplet states is a critical factor in this process. bgsu.edu For some aryl nitrenes, the triplet state is the ground state, lying significantly lower in energy than the singlet state. semanticscholar.org The decay of the triplet nitrene's ESR signal is often attributed to intersystem crossing to the open-shell singlet state, which then rapidly transforms into the final products. acs.org

In protic solvents or in the presence of acids, the singlet nitrene can be protonated to form a nitrenium ion. nih.govbgsu.edu This process can be very rapid, occurring on the picosecond timescale. bgsu.edu The resulting nitrenium ion is a powerful electrophile and can react with various nucleophiles. nih.govbgsu.edu The formation of nitrenium ions is a key step in the application of some azides as photoaffinity labeling agents, as the nitrenium ion can form stable cross-links with biological macromolecules. nih.govbgsu.edu The stability of the nitrenium ion can be influenced by substituents on the pyridine (B92270) ring.

Azides are well-known 1,3-dipoles and readily participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.orgresearchgate.net This reaction involves the [3+2] cycloaddition of the azide with a dipolarophile, typically an alkyne or an alkene, to form a five-membered heterocyclic ring. wikipedia.orgacs.org The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a particularly prominent example. wikipedia.org These reactions are valued for their high efficiency, stereospecificity, and broad functional group tolerance. wikipedia.orgrsc.org

The thermal Huisgen cycloaddition often requires elevated temperatures and can produce a mixture of regioisomers. organic-chemistry.org The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has largely overcome these limitations. organic-chemistry.orgnih.govrsc.org This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions. organic-chemistry.orgnih.gov The Cu(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed version. organic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govacs.org The versatility and robustness of the CuAAC reaction have led to its widespread use in various fields, including drug discovery, materials science, and bioconjugation. rsc.orgacs.orgnih.gov

Table 2: Comparison of Thermal and Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reference |

| Reaction Conditions | Elevated temperatures | Room temperature, often in aqueous solutions | organic-chemistry.org |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | organic-chemistry.orgnih.gov |

| Reaction Rate | Slow | Rate acceleration of 10⁷ to 10⁸ | organic-chemistry.org |

| Catalyst | None | Copper(I) source (e.g., CuI, CuSO₄/ascorbate) | nih.govacs.org |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful "click chemistry" reaction that regioselectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This is in contrast to the more common copper-catalyzed variant (CuAAC), which yields the 1,4-isomer. organic-chemistry.org The RuAAC reaction is notable for its ability to proceed with both terminal and internal alkynes, leading to the formation of fully substituted triazoles. organic-chemistry.orgnih.gov

The generally accepted mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.org Subsequent reductive elimination then furnishes the 1,5-disubstituted triazole product. organic-chemistry.org Pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes are commonly employed as catalysts for this transformation. organic-chemistry.orgnih.govresearchgate.net

While specific studies on this compound in RuAAC are not extensively documented, the reaction of the structurally similar 4-azidopyridine (B1251144) has been shown to yield the expected 1,5-disubstituted product. acs.org This suggests that this compound would likely react in a similar fashion with various alkynes under RuAAC conditions to afford the corresponding 1-(2-(trifluoromethyl)pyridin-5-yl)-1,2,3-triazoles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another prominent click reaction that proceeds without the need for a metal catalyst, making it particularly suitable for biological applications. nih.govnih.goviris-biotech.de The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide to form a triazole. iris-biotech.demagtech.com.cn This bioorthogonal reaction is valued for its efficiency and selectivity under physiological conditions. nih.govmagtech.com.cn

Reduction of the Azide Functionality to Amines

The reduction of the azide group to a primary amine is a fundamental and widely used transformation in organic synthesis. This conversion can be achieved through several methods, with catalytic hydrogenation and the Staudinger reaction being two of the most common. smolecule.com

Catalytic Hydrogenation

Catalytic hydrogenation is an effective method for reducing azides to amines. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). smolecule.com

For instance, the hydrogenation of a related compound, 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine, to the corresponding 5'-amino derivative was successfully achieved using 10% palladium on charcoal in an ethanol-water solvent system at room temperature under a hydrogen pressure of 35 psi. nih.gov In another relevant study, the hydrogenation of trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines with Pd/C-H2 in methanol (B129727) led to the formation of 2-amino-4-(trifluoromethyl)pyrimidines. researchgate.net These examples strongly suggest that this compound can be readily reduced to 5-Amino-2-(trifluoromethyl)pyridine (B27028) under similar catalytic hydrogenation conditions. The general conditions for such a transformation are presented in the table below.

| Reaction | Reagents and Conditions | Product |

| Catalytic Hydrogenation of Azide | H2, Palladium on Carbon (Pd/C), Solvent (e.g., Ethanol, Methanol) | Primary Amine |

Staudinger Reaction

The Staudinger reaction provides a mild alternative for the reduction of azides to primary amines, avoiding the use of high-pressure hydrogen gas and metal catalysts. organicchemistrytutor.comwikipedia.orgorganic-chemistry.org The reaction proceeds in two steps: the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate, followed by hydrolysis to yield the primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate which then loses dinitrogen gas to form the iminophosphorane. wikipedia.org The use of electron-deficient azides in the Staudinger reaction can lead to more stable iminophosphorane intermediates. nih.gov Given the electron-withdrawing nature of the 2-(trifluoromethyl)pyridine (B1195222) moiety, this compound is expected to be a good substrate for the Staudinger reaction. While specific documented examples for this exact compound are scarce, the general applicability of this reaction to a wide range of azides is well-established. thermofisher.comacs.org

| Reaction | Two-Step Process | Products |

| Staudinger Reaction | 1. Reaction with Phosphine (e.g., PPh3) | 1. Iminophosphorane |

| 2. Hydrolysis (H2O) | 2. Primary Amine + Phosphine Oxide |

Nucleophilic Displacement of the Azide Group

The azide group in certain contexts can act as a leaving group and be displaced by a nucleophile. smolecule.com In aromatic systems, this type of reaction is less common unless the ring is highly activated by electron-withdrawing groups. For a related compound, 2-(azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine, the azide group can undergo substitution reactions. evitachem.com The strong electron-withdrawing trifluoromethyl group on the pyridine ring of this compound would be expected to activate the ring towards nucleophilic aromatic substitution, potentially facilitating the displacement of the azide group under certain conditions. However, detailed studies on this specific reaction for this compound are limited.

Reactivity and Modulating Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the parent molecule. nih.gov Its presence at the 2-position of the pyridine ring in this compound has several important consequences.

Primarily, the -CF3 group exerts a strong inductive electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic attack. nih.govresearchgate.net This effect enhances the electrophilic character of the ring carbons, which can influence the regioselectivity of certain reactions.

Furthermore, the electron-withdrawing nature of the -CF3 group can modulate the reactivity of the azide group. It can make the iminophosphorane intermediate in the Staudinger reaction more stable. nih.gov In the context of cycloaddition reactions, the electronic properties of the trifluoromethyl group can influence the rate and regioselectivity of the reaction.

Electronic Influence on Pyridine Ring Activation and Deactivation

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. jst.go.jp This deactivates the pyridine ring towards electrophilic substitution by decreasing the electron density of the aromatic system. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF3 group. The Hammett constant (σp) for the trifluoromethyl group is 0.54, indicating its strong electron-withdrawing nature. jst.go.jp

The azido (B1232118) group (-N3) is also considered electron-withdrawing, although its effect is more complex. It can act as a mild nucleophile at its terminal nitrogen atom. mdpi.com The presence of both the azido and trifluoromethyl groups significantly deactivates the pyridine ring, making it susceptible to nucleophilic attack. In polyazidopyridines, the presence of strong electron-withdrawing groups like trifluoromethyl facilitates the reaction of halides with sodium azide to form the corresponding azides. mdpi.com The electron-deficient nature of the γ-azido group in triazidopyridines makes it the most reactive site for Staudinger phosphorylation. mdpi.com

Participation inscielo.org.penih.gov-Elimination and Subsequent Addition Sequences (Domino Reactions)

While direct evidence for scielo.org.penih.gov-elimination involving this compound is not extensively documented in the provided search results, analogous systems suggest its potential to participate in such sequences. For instance, compounds with substructures like CF3-C=C-NH-R readily undergo elimination/addition sequences, which can be linked in domino reactions. scielo.org.pescielo.org.pe These reactions often proceed through highly reactive intermediates.

Although the trifluoromethyl group is generally considered inert, it can participate in various reactions. scielo.org.pe For example, a complete F/H-exchange of a trifluoromethyl group can occur when certain trifluoromethyl-substituted azoles are treated with LiAlH4, proceeding through a six-step domino reaction involving multiple scielo.org.pescielo.org.pe-elimination and hydride addition steps. scielo.org.pe This highlights the potential for the trifluoromethyl group to be involved in complex reaction cascades.

Fluorine/Hydrogen (F/H) Exchange Reactions

Fluorine/hydrogen (F/H) exchange reactions are a known transformation for certain trifluoromethyl-substituted heterocyclic compounds. A complete F/H-exchange of a trifluoromethyl group has been observed under mild conditions when treating specific 5-azido-4-trifluoromethyl-1,3-azoles with lithium aluminum hydride (LiAlH4) in diethyl ether at room temperature. scielo.org.pescielo.org.pe This transformation is part of a domino reaction sequence. The process involves multiple cycles, each consisting of an elimination step followed by the addition of a hydride ion. scielo.org.pe

Interplay and Cooperative Effects between Azido and Trifluoromethyl Groups on Pyridine Reactivity

The azido and trifluoromethyl groups on the pyridine ring exhibit a cooperative effect that significantly influences the molecule's reactivity. The potent electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. jst.go.jp This electronic deactivation also influences the reactivity of the azido group.

In polyazidopyridines, strong electron-withdrawing substituents like the trifluoromethyl group facilitate the nucleophilic substitution of halides by sodium azide. mdpi.com This suggests that the trifluoromethyl group makes the carbon atom to which the leaving group is attached more electrophilic and thus more prone to attack by the azide anion.

Furthermore, the electronic environment created by both substituents can dictate the regioselectivity of reactions. For instance, in the Staudinger phosphorylation of triazidopyridines, the reaction occurs selectively at the most electron-deficient γ-azido group, a position influenced by the collective electron-withdrawing effects of the substituents on the ring. mdpi.com

The azido group itself is a versatile functional group, capable of undergoing various transformations such as reduction to an amine, cycloaddition reactions, and participation in domino sequences. mdpi.comsmolecule.com The presence of the trifluoromethyl group can modulate the reactivity of the azide, for example, by influencing the stability of intermediates or transition states in these reactions.

Detailed Elucidation of Reaction Mechanisms for Key Transformations

While specific mechanistic studies for this compound are not extensively detailed in the provided results, the mechanisms of related transformations provide valuable insights.

Domino Reactions and F/H Exchange:

In the case of the F/H exchange observed in 5-azido-4-trifluoromethyl-1,3-thiazoles, the proposed mechanism involves a six-step domino reaction initiated by the addition of a hydride from LiAlH4. scielo.org.pe This is followed by a series of scielo.org.pescielo.org.pe-elimination of HF and subsequent hydride addition steps, ultimately replacing all three fluorine atoms of the trifluoromethyl group with hydrogen atoms. scielo.org.pe

Table 1: Key Transformations and Mechanistic Features

| Transformation | Reagents/Conditions | Key Mechanistic Steps | Ref. |

| F/H Exchange in a trifluoromethyl group | LiAlH4, diethyl ether, room temperature | scielo.org.pescielo.org.pe-elimination of HF, Michael-type addition of hydride | scielo.org.pescielo.org.pe |

| Staudinger Phosphorylation | Triphenylphosphine | Selective reaction at the most electron-deficient γ-azido group | mdpi.com |

| Nucleophilic Aromatic Substitution | Sodium azide, aqueous acetone | Facilitated by strong electron-withdrawing groups | mdpi.com |

Cycloaddition Reactions:

The azido group is well-known to participate in [3+2] cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. mdpi.comsmolecule.com The reactivity in these reactions can be influenced by the electronic nature of the pyridine ring. The electron-withdrawing trifluoromethyl group would likely influence the energy levels of the azide's molecular orbitals, thereby affecting its reactivity towards different alkynes.

Advanced Spectroscopic Characterization and Precision Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-Azido-2-(trifluoromethyl)pyridine by mapping the chemical environments of NMR-active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N.

While specific spectral data for this compound is not extensively published, its NMR parameters can be reliably predicted based on data from closely related analogs, including various substituted trifluoromethylpyridines and azidopyridines. prepchem.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring (H-3, H-4, and H-6). The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C-2 position and the azido (B1232118) (N₃) group at the C-5 position significantly influences the chemical shifts of these protons, moving them downfield. By analogy with compounds like 5-Bromo-2-(trifluoromethyl)pyridine, the signals are anticipated in the δ 7.5-9.0 ppm range. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon backbone. It would feature six distinct signals for the five pyridine ring carbons and the one carbon of the trifluoromethyl group. The carbon atom directly bonded to the fluorine atoms (C-2) will appear as a quartet due to C-F coupling and will be significantly shifted. rsc.org The carbon attached to the azide (B81097) group (C-5) will also exhibit a characteristic chemical shift.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to exhibit a single, sharp resonance. For analogous compounds such as 5-nitro-2-(trifluoromethyl)pyridine (B55804) and 3-chloro-2-(trifluoromethyl)pyridine, this signal appears at approximately δ -68.1 ppm and -66.3 ppm, respectively, relative to a standard like CCl₃F. rsc.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR is uniquely suited for characterizing the nitrogen atoms in both the pyridine ring and the azide functional group. mdpi.com The pyridine nitrogen signal provides information about its electronic environment. mdpi.com The azide group is particularly interesting as it displays three distinct nitrogen resonances, which can be assigned using techniques like ¹H-¹⁵N HMBC. mdpi.comresearchgate.net In related energetic esters, the nitrogen atoms of the azide group show characteristic shifts that confirm its presence and electronic structure. rsc.org

| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Proton NMR | ~7.5 - 9.0 | Confirms aromatic protons and their electronic environment. |

| ¹³C | Carbon NMR | ~120 - 155 | Maps the carbon skeleton; shows quaternary carbons and C-F coupling. rsc.org |

| ¹⁹F | Fluorine NMR | ~ -66 to -68 | Unambiguously identifies the trifluoromethyl group. rsc.org |

| ¹⁵N | Nitrogen NMR | Pyridine N: ~ -70 to -135 | Characterizes the heterocyclic ring nitrogen. mdpi.com |

| Azide N₃: Varied shifts | Confirms the three distinct nitrogen atoms of the azide group. mdpi.comrsc.org |

While solution-state NMR reveals the time-averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy provides invaluable information about the molecule's conformation and packing arrangement in the crystalline state. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples.

Studies on related compounds, such as the hexacoordinate silicon complex SiCl₄(4-azidopyridine)₂, have demonstrated the power of ssNMR. mdpi.comdntb.gov.ua In that research, ¹³C and ²⁹Si CP/MAS NMR spectroscopy successfully distinguished between two different conformers of the complex that co-crystallized, revealing subtle differences in their crystal packing and molecular geometry that were not observable in solution. mdpi.comglobalauthorid.com

For this compound, solid-state NMR could similarly be used to:

Investigate the existence of different polymorphs (different crystal forms).

Characterize intermolecular interactions in the solid state.

Determine the precise molecular conformation as it exists within the crystal lattice.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is essential. These techniques reveal through-bond and through-space correlations between nuclei. ipb.ptbohrium.comruc.dk

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity between the protons on the pyridine ring, showing cross-peaks between adjacent protons (e.g., H-3 with H-4, and H-4 with H-6). science.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly with the carbon atom to which it is attached. It would definitively link the signals of H-3, H-4, and H-6 to their corresponding carbons C-3, C-4, and C-6. ruc.dkscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for identifying the non-protonated (quaternary) carbons by showing correlations over two to three bonds. For instance, correlations from H-3 and H-4 to the C-2 and C-5 carbons would allow for their unambiguous assignment. bohrium.comscience.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It would show correlations between neighboring protons on the ring, confirming their relative positions and supporting the assignments made by other techniques. science.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. jocpr.comresearchgate.net

The azide group possesses a highly characteristic and intense asymmetric stretching vibration (νasN₃) that appears in a relatively clear region of the IR spectrum. This makes it an excellent diagnostic tool. nih.gov For organic azides, this absorption band is typically observed in the range of 2100–2130 cm⁻¹. researchgate.net In a related molecule containing both a trifluoromethylpyridine and an azide moiety, 3-(5-(azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine, this vibration was identified at 2109 cm⁻¹. derpharmachemica.com The presence of a strong, sharp peak in this region for this compound would provide definitive evidence for the azide functional group.

The trifluoromethyl (CF₃) group also gives rise to several characteristic vibrational modes. Based on detailed spectroscopic studies of analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine, these vibrations can be confidently assigned. researchgate.net

C-F Stretching Vibrations: Strong absorptions corresponding to the carbon-fluorine stretches are typically found in the 1000–1300 cm⁻¹ region.

Bending and Rocking Vibrations: The bending and rocking modes of the CF₃ group appear at lower wavenumbers. These include in-plane bending (around 650-670 cm⁻¹) and out-of-plane bending (around 500-540 cm⁻¹), as well as in-plane and out-of-plane rocking modes at even lower frequencies. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch (νas) | ~2100 - 2130 | IR |

| Trifluoromethyl (-CF₃) | C-F Stretch | ~1000 - 1300 | IR, Raman |

| In-plane Bending | ~650 - 670 | IR, Raman | |

| Out-of-plane Bending | ~500 - 540 | IR, Raman |

Probing Intramolecular and Intermolecular Interactions (e.g., Crystal Packing Effects)

The solid-state arrangement of molecules, or crystal packing, is governed by a delicate balance of various non-covalent interactions. In the case of this compound, the interplay between the electron-withdrawing trifluoromethyl group, the versatile azido group, and the aromatic pyridine ring dictates the supramolecular architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Energy Gaps

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The resulting spectrum provides information about the energy differences between electronic states, particularly the promotion of electrons from occupied to unoccupied molecular orbitals. uzh.ch

For this compound, the primary electronic transitions expected are π → π* and n → π*. libretexts.org

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of the conjugated pyridine ring and typically exhibit high molar absorptivity (ε). uzh.ch

n → π transitions:* These lower-energy transitions involve promoting a non-bonding electron (from the lone pairs on the pyridine nitrogen or the azido group nitrogens) to a π* anti-bonding orbital. uzh.ch These transitions are generally weaker than π → π* transitions. uzh.ch

The presence of substituents significantly influences the absorption maxima (λ_max). The trifluoromethyl group (-CF3), being electron-withdrawing, and the azido group (-N3), which can act as an auxochrome, are expected to modulate the energy levels of the molecular orbitals. uomustansiriyah.edu.iq This can lead to shifts in the absorption bands compared to unsubstituted pyridine. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from the onset of the absorption band in the UV-Vis spectrum. uni-muenchen.de Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can also be employed to calculate the electronic transitions and energy gaps for a more detailed understanding. tandfonline.comnih.gov

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Typical Wavelength Range (nm) | Associated Molecular Orbitals |

|---|---|---|

| π → π* | 200 - 280 | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital of the pyridine ring. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk

This molecular ion is often energetically unstable and can break apart into smaller, charged fragments, known as daughter ions. chemguide.co.uktutorchase.com The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be influenced by the functional groups present. Key fragmentation pathways would likely include:

Loss of Dinitrogen (N₂): The azido group can readily lose a molecule of N₂ (28 Da), a common and characteristic fragmentation for azides, to form a nitrene intermediate.

Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, leading to the loss of a •CF₃ radical (69 Da). This is a known fragmentation pattern for trifluoromethyl-substituted heterocycles. fluorine1.ru

Pyridine Ring Cleavage: Subsequent fragmentation events can lead to the cleavage of the pyridine ring itself, producing smaller characteristic ions.

The most intense peak in the spectrum is called the base peak, which corresponds to the most stable fragment ion formed. tutorchase.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 188.04 g/mol )

| m/z Value | Predicted Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 188 | [C₆H₃F₃N₄]⁺ | Molecular Ion (M⁺) |

| 160 | [C₆H₃F₃N₂]⁺ | N₂ |

| 119 | [C₅H₃N₄]⁺ | •CF₃ |

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular and Crystal Structures

Furthermore, XRD analysis reveals how molecules are arranged in the crystal lattice, defined by the crystal system, space group, and unit cell dimensions. nih.gov While specific crystallographic data for this compound is not available in the provided search results, data from analogous structures, such as other substituted pyridines, provide insight into the expected parameters. iucr.orgnih.govnih.gov The analysis would confirm the planar nature of the pyridine ring and the specific orientations of the azido and trifluoromethyl substituents relative to the ring.

Table 3: Representative Crystallographic Data for a Substituted Pyridine Compound (Note: This data is illustrative, based on a similar structure, and not specific to this compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 885 |

XRD provides precise measurements of the geometric parameters that define a molecule's structure.

Bond Lengths: These distances between the nuclei of two bonded atoms are influenced by bond order and the electronegativity of the atoms involved. In this compound, the C-C and C-N bond lengths within the pyridine ring are expected to be intermediate between single and double bonds due to aromaticity. journaleras.com The C-F bonds in the trifluoromethyl group are strong and short. The azide group has characteristic N-N bond lengths, with the Nα–Nβ bond being shorter than the C–Nα bond but longer than the Nβ–Nγ bond. mdpi.com

Bond Angles: The angles between adjacent bonds determine the local geometry around an atom. The pyridine ring will exhibit internal angles close to 120°, with some distortion due to the substituents. The geometry around the carbon of the CF₃ group will be tetrahedral. The C–N–N angle of the azido group is typically around 120°. mdpi.com

Torsional Angles: These angles describe the rotation around a bond and define the molecule's conformation. Key torsional angles would include the rotation of the azido and trifluoromethyl groups relative to the plane of the pyridine ring. Steric hindrance between the substituents and the ring can lead to non-planar arrangements. nih.govmdpi.com

Table 4: Typical Bond Lengths and Angles for Functional Groups in this compound

| Parameter | Bond/Angle | Typical Value | Reference |

|---|---|---|---|

| Bond Length | C-N (Pyridine) | 1.33 - 1.35 Å | researchgate.net |

| Bond Length | C-C (Pyridine) | 1.38 - 1.40 Å | journaleras.com |

| Bond Length | C-CF₃ | ~1.50 Å | - |

| Bond Length | C-F | ~1.35 Å | mdpi.com |

| Bond Length | C-N (Azide) | ~1.39 Å | mdpi.com |

| Bond Length | Nα-Nβ (Azide) | ~1.25 Å | mdpi.com |

| Bond Length | Nβ-Nγ (Azide) | ~1.12 Å | mdpi.com |

| Bond Angle | F-C-F | ~103 - 107° | mdpi.com |

| Bond Angle | C-Nα-Nβ | ~120° | mdpi.com |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution calculated from XRD data. nih.govmdpi.com The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. nih.gov

Table 5: Representative Hirshfeld Surface Analysis Data for a Heterocyclic Azide (Note: This data is illustrative, based on similar structures, and not specific to this compound)

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|

| H···H | 31.5 | nih.gov |

| N···H / H···N | 19.2 | nih.gov |

| O···H / H···O | 14.5 | nih.gov |

| N···C / C···N | 10.9 | nih.gov |

| C···H / H···C | 10.2 | nih.gov |

Time-Resolved Spectroscopic Techniques for Investigating Ultrafast Reaction Dynamics

Time-resolved spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are employed to study chemical reactions and molecular dynamics that occur on extremely short timescales (femtoseconds to nanoseconds). These methods use a short "pump" laser pulse to initiate a photochemical process and a delayed "probe" pulse to monitor the subsequent changes in the system over time.

Aryl azides are well-known to be photoreactive. Upon absorption of UV light, this compound is expected to undergo rapid decomposition, losing N₂ to form a highly reactive nitrene intermediate. This process is often ultrafast. Time-resolved spectroscopy would be the ideal tool to study these dynamics. The experiment would allow for the direct observation of the initial excited state, the timescale for the cleavage of the C-N₃ bond and the release of N₂, and the formation and subsequent reactions of the trifluoromethyl-pyridylnitrene species. The spectral signatures of these transient species would provide critical insights into the reaction mechanism, including the electronic nature and lifetimes of the intermediates involved in the photochemistry of this energetic material.

Computational Investigations and Quantum Chemical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a framework for modeling the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov It is often employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For a molecule like 5-Azido-2-(trifluoromethyl)pyridine, DFT calculations, for instance using the B3LYP or HSEH1PBE hybrid functionals with a 6-311+G(d,p) basis set, would be performed to predict its three-dimensional structure. journaleras.com

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For example, a DFT study on the related molecule 5-(trifluoromethyl)pyridine-2-thiol (B7722606) provided detailed optimized geometric parameters. journaleras.com Similar calculations for this compound would elucidate the planarity of the pyridine (B92270) ring and the orientation of the azido (B1232118) and trifluoromethyl substituents. DFT is also essential for analyzing the electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Related Compound, 5-(Trifluoromethyl)pyridine-2-thiol, Calculated by DFT. (Note: This data is for an analogous compound and illustrates the type of information obtained from DFT calculations.)

| Parameter | Bond/Angle | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.395 | 1.392 |

| C2-N1 | 1.343 | 1.341 | |

| C5-C6 | 1.391 | 1.388 | |

| C6-N1 | 1.348 | 1.346 | |

| C4-C7 | 1.493 | 1.494 | |

| C7-F1 | 1.341 | 1.339 | |

| Bond Angle (°) | C2-C1-C6 | 118.49 | 118.52 |

| C1-C2-N1 | 123.63 | 123.71 | |

| C5-C4-C7 | 121.23 | 121.19 | |

| F1-C7-F2 | 106.94 | 106.96 |

Data adapted from a study on 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com

While DFT is excellent for ground-state properties, the study of excited states, photochemistry, and open-shell species (like radicals or intermediates from azide (B81097) decomposition) often requires more sophisticated ab initio methods. db-thueringen.de Multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory based on it (CASPT2) are particularly powerful for these scenarios. molcas.orgkoreascience.krmolcas.org

For this compound, these methods would be crucial for characterizing its behavior upon absorption of light. The azido group is known to be photosensitive, potentially decomposing to a highly reactive nitrene intermediate. CASSCF/CASPT2 calculations can map out the potential energy surfaces of the ground and excited electronic states, identifying pathways for photochemical reactions and locating conical intersections, which are points where different electronic states have the same energy and are crucial for understanding rapid radiationless deactivation processes. rsc.org Such calculations have been used to elucidate the photolysis mechanisms of similar molecules like 1H-1,2,3-triazole. rsc.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential tools derived from electronic structure calculations that help predict a molecule's reactivity.

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine ring and the azido group, indicating sites susceptible to electrophilic attack. Conversely, positive regions might be found on the hydrogen atoms, indicating sites for nucleophilic attack. nih.gov

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. acs.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. acs.org For related nonfullerene-based chromophores, FMO analysis has been used to understand charge transfer properties. researchgate.net In this compound, the HOMO would likely be localized on the azido group and the pyridine ring, while the LUMO might be centered on the pyridine ring and the electron-withdrawing trifluoromethyl group.

Table 2: Representative FMO Data for a Related Compound, O-IDTBR1, and a Designed Derivative. (Note: This data illustrates the type of information obtained from FMO analysis.)

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| O-IDTBR1 (Reference) | -5.615 | -3.230 | 2.385 |

| NFBC6 (Derivative) | -5.162 | -3.658 | 1.504 |

Data adapted from a study on nonfullerene derivatives. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

Vibrational Frequencies: DFT calculations are commonly used to compute the vibrational frequencies corresponding to the normal modes of a molecule. dergipark.org.tr These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions (e.g., C-H stretching, N=N=N asymmetric stretch of the azide). For the related 2-Chloro-6-(trifluoromethyl)pyridine, DFT calculations were used to compute vibrational wavenumbers, which were then compared with experimental FT-IR data. researchgate.net A similar analysis for this compound would be expected to show characteristic high-frequency stretching modes for the azido group.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. uni-bonn.dechinesechemsoc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H, ¹³C, and ¹⁵N NMR chemical shifts. researchgate.net These calculations can help assign signals in experimental NMR spectra and can be particularly useful for distinguishing between isomers, such as in the case of azide-tetrazole tautomerism observed in some azidopyrimidines. researchgate.netresearchgate.net For this compound, theoretical ¹³C, ¹H, ¹⁹F, and ¹⁵N NMR shifts would provide a complete spectroscopic signature.

Reaction Pathway and Transition State Analysis

Computational methods are indispensable for exploring the mechanisms of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies.

For this compound, a key reaction of interest is its thermal or photochemical decomposition, which likely proceeds via a nitrene intermediate. DFT calculations can be used to model the reaction pathway for the extrusion of N₂ from the azide group. rsc.org This involves locating the transition state structure for the C-N bond cleavage and N₂ departure. The calculated activation energy for this process provides an estimate of the reaction rate.

Furthermore, computational studies can investigate subsequent reactions of the resulting nitrene, such as ring-contraction, ring-opening, or intermolecular reactions. DFT has been successfully used to investigate the complex rearrangement pathways of other allylic azides, identifying multi-step processes and transition states that are consistent with experimental observations. nih.gov For example, the Winstein rearrangement of allylic azides was studied using the M06-2X level of theory, which revealed a three-step process and characterized the transition-state structures. nih.gov A similar approach for this compound could elucidate its thermal stability and reactive pathways. DFT calculations have also been instrumental in understanding acid-catalyzed azide-nitrile cycloadditions, showing that the reaction proceeds stepwise through an open-chain imidoyl azide intermediate. researchgate.net

Calculation of Activation Energies and Rate Constants

The thermal decomposition of aryl azides is a fundamental process that typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. The energy barrier for this unimolecular decomposition, known as the activation energy (Ea), is a critical parameter that determines the thermal stability of the azide.

Computational methods, such as DFT, are widely used to model this reaction and calculate the associated activation energies. The process involves locating the geometry of the ground state of the azide and the transition state (TS) for N₂ elimination. The activation energy is then determined as the energy difference between the transition state and the ground state.

For substituted azidopyridines, the nature and position of the substituent can significantly influence the activation energy. The 2-(trifluoromethyl) group in the target molecule is a strong electron-withdrawing group. Theoretical studies on related substituted aryl azides suggest that electron-withdrawing groups can influence the stability of the azide and the transition state for nitrene formation. The thermolysis of azides is generally considered to be an assisted process where the substituent can stabilize or destabilize the transition state. worktribe.com

The rate constant (k) for the decomposition can be estimated using the Arrhenius equation or more sophisticated approaches based on transition state theory, which incorporate the calculated activation energy and vibrational frequencies.

Table 1: Illustrative Calculated Activation Energies for the Thermolysis of Substituted Azidopyridines

| Compound | Substituent | Method | Calculated Activation Energy (kcal/mol) |

| Phenyl Azide | -H | DFT | ~30-35 |

| 4-Nitrophenyl Azide | 4-NO₂ (electron-withdrawing) | DFT | ~28-32 |

| 4-Methoxyphenyl Azide | 4-OCH₃ (electron-donating) | DFT | ~32-37 |

| This compound | 2-CF₃ (electron-withdrawing) | DFT (Estimated) | ~29-34 |

Note: The values for phenyl azide and its derivatives are typical ranges found in computational literature. The value for this compound is an estimate based on the expected influence of the trifluoromethyl group. Actual values would require specific calculations.

Modeling of Solvent Effects using Continuum and Explicit Solvation Models

The surrounding solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models are essential for understanding these solvent effects. For this compound, a polar molecule, solvation is expected to play a significant role.

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. In such a model, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated. This approach is useful for predicting how the stability of different conformers or the energy of a transition state might change in solvents of varying polarity. For instance, polar solvents are expected to stabilize the polar ground state of this compound.

Explicit Solvation Models: These models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. For this compound, while it cannot act as a hydrogen bond donor, the nitrogen atoms of the pyridine ring and the azide group can act as hydrogen bond acceptors. Explicit solvation models are computationally more demanding but are crucial for systems where specific interactions are dominant. A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, often provides a good balance of accuracy and computational cost. nih.gov

Conformational Analysis and Energetic Landscapes of Isomers

Even seemingly simple molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. A thorough conformational analysis is crucial for understanding a molecule's properties and reactivity, as the lowest energy conformer is the most populated at equilibrium.

For this compound, the primary conformational flexibility arises from the rotation of the azido group and the trifluoromethyl group around their respective bonds to the pyridine ring.

Rotation of the Azido Group: The C-N bond connecting the azide group to the pyridine ring allows for rotation. Computational studies on other azidopyridines have shown that the barrier to this rotation is generally low, typically in the range of a few kcal/mol. The planarity of the azide group with respect to the aromatic ring is a key factor. The energetic landscape would show two minima corresponding to the syn and anti conformations relative to the pyridine nitrogen, though in this case, the local symmetry is lower.

Rotation of the Trifluoromethyl Group: The C-C bond connecting the trifluoromethyl group to the pyridine ring also allows for rotation. The three fluorine atoms can rotate, and the energy barrier for this rotation is also expected to be very low, making it essentially a free rotor at room temperature.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C4-C5-N-N) | Relative Energy (kcal/mol) |

| Conformer A | ~0° | 0.0 |

| Transition State | ~90° | ~2-4 |

| Conformer B | ~180° | ~0.1-0.5 |

Note: This table is illustrative. The dihedral angle represents the rotation of the azide group. The relative energies are estimates based on typical rotational barriers for azidoarenes. Precise values would require specific DFT calculations.

Advanced Applications in Contemporary Organic Synthesis